1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol
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Overview
Description
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol is an organic compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclopentan-1-ol ring
Preparation Methods
The synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(1-Aminobutan-2-yl)cyclopentan-1-ol with methylating agents under controlled conditions. Industrial production methods may involve the use of bulk manufacturing processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminobutan-2-yl group can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)-3-methylcyclopentan-1-ol can be compared with similar compounds such as:
1-(1-Aminobutan-2-yl)-3-ethylcyclopentan-1-ol: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol: Lacks the methyl group, which can influence its chemical properties and applications.
1-(1-Aminobutan-2-yl)cyclobutan-1-ol: Contains a cyclobutan-1-ol ring instead of a cyclopentan-1-ol ring, leading to differences in its chemical behavior.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-11)10(12)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
QPEKKTCTJRFILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(C1)C)O |
Origin of Product |
United States |
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